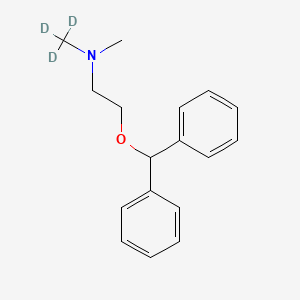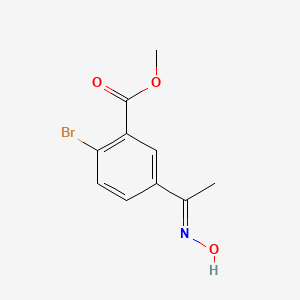![molecular formula C18H16N2O B1148692 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile CAS No. 138716-53-7](/img/structure/B1148692.png)
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile
Übersicht
Beschreibung
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a biphenyl moiety, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile typically involves the condensation of 4-biphenylcarboxaldehyde with malononitrile in the presence of dimethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is typically refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural properties.
Wirkmechanismus
The mechanism by which 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The dimethylamino group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Dimethylamino)methylene]-3-(4-phenyl)-3-oxo-propanenitrile: Similar structure but with a phenyl group instead of a biphenyl moiety.
2-[(Dimethylamino)methylene]-3-(4-tolyl)-3-oxo-propanenitrile: Contains a tolyl group, which introduces a methyl group on the aromatic ring.
2-[(Dimethylamino)methylene]-3-(4-naphthyl)-3-oxo-propanenitrile: Features a naphthyl group, adding additional aromaticity and potential for π-π interactions.
Uniqueness
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is unique due to the presence of the biphenyl moiety, which can enhance its interactions with biological targets and materials. The biphenyl group provides additional rigidity and potential for π-π stacking interactions, which can be advantageous in both biological and material science applications. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFOUQDSVWIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654088 | |
| Record name | 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-53-7 | |
| Record name | α-[(Dimethylamino)methylene]-β-oxo[1,1′-biphenyl]-4-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

